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Compound of Interest

Compound Name: C.l. Acid Black 132

Cat. No.: B15599096

For Immediate Release

This technical guide provides a comprehensive spectroscopic analysis of C.I. Acid Black 132,
a premetallized 1:2 chromium(lll)-azo complex dye. The document is intended for researchers,
scientists, and professionals in drug development and analytical chemistry who utilize this dye
in their work. This guide details the ultraviolet-visible (UV-Vis), infrared (IR), and nuclear
magnetic resonance (NMR) spectroscopic properties of C.I. Acid Black 132, offering both
established data and predictive analysis based on its chemical structure.

C.l. Acid Black 132, with the molecular formula C43H27CrNeNaz0sS and a molecular weight of
885.8 g/mol , is valued for its deep black shade and high fastness properties.[1] A thorough
understanding of its spectroscopic characteristics is essential for quality control, stability
studies, and the development of analytical methods.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from UV-Vis, IR, and NMR
spectroscopic analyses of C.I. Acid Black 132.

Parameter Value Solvent

Amax (Maximum Absorption
580 nm Water
Wavelength)
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Table 2: Predicted Infrared (IR) Absorption Frequencies

Note: These are predicted frequencies based on the known functional groups in the C.I. Acid

Black 132 structure. Experimental values may vary slightly.

Wavenumber . . . .
Vibration Type Functional Group Intensity
(cm™)
3100-3000 C-H Stretch Aromatic Rings Medium
1600-1585, 1500- o )
C=C stretch Aromatic Rings Medium-Strong
1400
1458-1555 -N=N- Stretch Azo Group Medium
1372-1335, 1195- S=0 Asymmetric & Sulfonate Group (- st
ron
1168 Symmetric Stretch S0Os37) J
~1240 C-O Stretch Aryl Ether Medium
C-H Out-of-Plane S
900-675 Aromatic Rings Strong

Bend

Table 3: Predicted *H and **C Nuclear Magnetic
Resonance (NMR) Chemical Shifts

Important Note on NMR Analysis: C.I. Acid Black 132 is a chromium(lll) complex. As Cr(lll) is

a paramagnetic species, it is expected to cause significant broadening of NMR signals.[2][3]

Consequently, obtaining high-resolution *H or 3C NMR spectra under standard conditions is

highly challenging, and the signals may be undetectable. The following chemical shifts are

predicted for the diamagnetic organic ligands of the complex and are provided for theoretical

reference.
IH NMR Predicted Chemical Shift (6, ppm)
Aromatic Protons 6.5-8.0
Methoxy Protons (-OCHs) ~3.8-4.0
© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b15599096?utm_src=pdf-body
https://www.benchchem.com/product/b15599096?utm_src=pdf-body
https://www.benchchem.com/product/b15599096?utm_src=pdf-body
https://www.researchgate.net/figure/Structures-of-the-metal-complex-dye-1-and-the-non-metallized-dye-2_fig2_258196644
https://chem.ch.huji.ac.il/nmr/techniques/1d/row4/cr.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

13C NMR Predicted Chemical Shift (8, ppm)
Aromatic Carbons 120 - 150
Methoxy Carbon (-OCHs) ~55 - 60

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of C.l. Acid Black 132 are provided
below. These protocols are based on established practices for the analysis of azo dyes.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (Amax) of C.I. Acid Black 132 in
an aqueous solution.

Materials and Equipment:

C.l. Acid Black 132

Deionized water

Volumetric flasks

Pipettes

UV-Vis spectrophotometer

Quartz cuvettes
Procedure:

e Preparation of Stock Solution: Accurately weigh approximately 10 mg of C.I. Acid Black 132
and dissolve it in 100 mL of deionized water in a volumetric flask to create a stock solution.

e Preparation of Working Solution: Dilute the stock solution with deionized water to a
concentration that yields an absorbance reading in the optimal range of the
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spectrophotometer (typically 0.2-1.0 AU). A common concentration for analysis is around 5 x
10-5 M.

e Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the
scanning range from 250 to 700 nm.

o Blank Measurement: Fill a quartz cuvette with deionized water and use it as a blank to zero
the absorbance of the instrument.

o Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in
the spectrophotometer.

o Data Acquisition: Initiate the scan to record the absorbance spectrum of the solution.

o Data Analysis: Identify the wavelength corresponding to the highest absorbance peak, which
is the Amax.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the functional groups present
in C.I. Acid Black 132.

Materials and Equipment:

C.l. Acid Black 132 (dry, finely ground)

Spectroscopic grade Potassium Bromide (KBr)

FT-IR spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR)
accessory

Agate mortar and pestle

Procedure (KBr Pellet Method):

o Sample Preparation: Mix a small amount of the dried C.I. Acid Black 132 sample with KBr in
a ratio of approximately 1:100 (sample:KBr). Grind the mixture thoroughly in an agate mortar
and pestle to ensure a homogenous powder.
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o Pellet Formation: Place the powdered mixture into a pellet press and apply high pressure to
form a transparent or translucent pellet.

e Background Spectrum: Place the KBr pellet holder (empty) in the FT-IR spectrometer and
record a background spectrum.

o Sample Spectrum: Place the KBr pellet containing the sample in the holder and record the
sample spectrum, typically in the range of 4000 to 400 cm~1.

o Data Analysis: The background spectrum is automatically subtracted from the sample
spectrum. ldentify and assign the characteristic absorption bands to their corresponding
functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of the organic ligand structure of C.I. Acid Black
132, with the understanding of the challenges due to paramagnetism.

Materials and Equipment:

C.l. Acid Black 132

Deuterated solvent (e.g., Deuterium Oxide - D20, or DMSO-ds)

NMR spectrometer

5 mm NMR tubes

Procedure:

o Sample Preparation: Dissolve an appropriate amount of C.I. Acid Black 132 in
approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. For *H NMR, 5-
25 mg is typically required, while 3C NMR may require 50-100 mg for diamagnetic samples.
Due to the paramagnetic nature of this compound, a higher concentration may be attempted,
but signal detection is not guaranteed.

o Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette
directly into a clean NMR tube to remove any particulate matter.
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e Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The spectrometer's
magnetic field is then "locked" onto the deuterium signal of the solvent and "shimmed" to
optimize the magnetic field homogeneity.

o Data Acquisition: Acquire the *H and 3C NMR spectra. Due to the expected severe peak
broadening, a large number of scans may be necessary to improve the signal-to-noise ratio.
Specialized NMR techniques for paramagnetic molecules may be required.

o Data Processing and Analysis: Process the acquired data (Fourier transformation, phasing,
and baseline correction). If signals are observable, they can be integrated and their chemical
shifts (&) in parts per million (ppm) can be determined relative to a reference standard.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of C.I. Acid
Black 132.
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Caption: Workflow for the Spectroscopic Analysis of C.I. Acid Black 132.

This guide serves as a foundational resource for the spectroscopic characterization of C.l. Acid
Black 132. The provided data and protocols will aid in the accurate identification and
guantification of this dye in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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